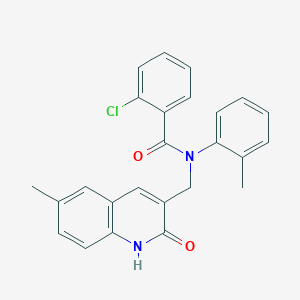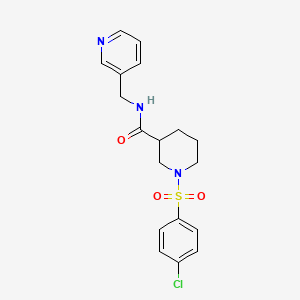
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is commonly used in scientific research to study the effects of cannabinoids on the body.
Mecanismo De Acción
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and are involved in a variety of physiological processes. When 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine binds to these receptors, it activates them and produces a range of effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine has been shown to produce a range of biochemical and physiological effects in the body. These include changes in the levels of various neurotransmitters, such as dopamine and serotonin, as well as alterations in the expression of certain genes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors, which makes it an ideal tool for studying the effects of cannabinoids on the body. However, one major limitation of using 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids on the body.
Direcciones Futuras
There are many potential future directions for research on 1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine and other synthetic cannabinoids. One area of focus could be on developing new synthetic compounds that are more selective for the CB1 and CB2 receptors, which could lead to the development of more effective treatments for a range of conditions. Another potential direction for research could be on studying the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and other negative outcomes. Finally, researchers could also investigate the potential therapeutic applications of synthetic cannabinoids, including their use in the treatment of pain, anxiety, and other conditions.
Métodos De Síntesis
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine is typically synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of pyrrolidine-1-carbonyl chloride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)piperidine is commonly used in scientific research to study the effects of cannabinoids on the body. It is often used as a reference compound in studies of synthetic cannabinoids and is frequently used as a positive control in assays that measure the activity of CB1 and CB2 receptors.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-5-7-17(8-6-16)26(24,25)22-10-2-4-15(13-22)18(23)21-12-14-3-1-9-20-11-14/h1,3,5-9,11,15H,2,4,10,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXJJWRCFAZTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

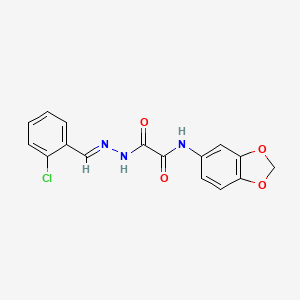




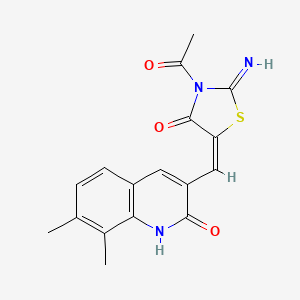
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688453.png)

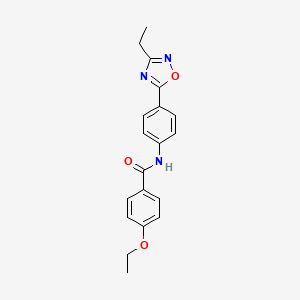
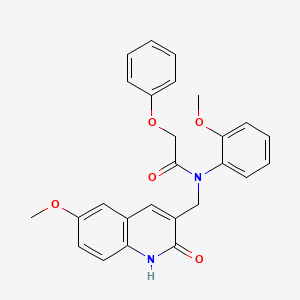
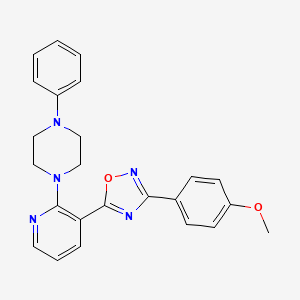
![3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7688494.png)
